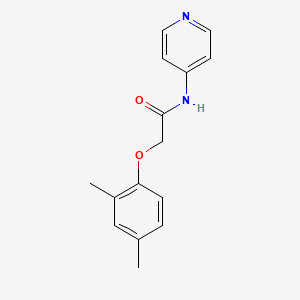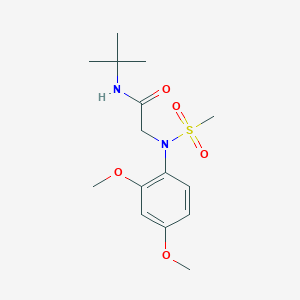
N-tert-butyl-N~2~-(2,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-tert-butyl-N~2~-(2,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide is a synthetic organic compound that belongs to the class of glycinamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-N~2~-(2,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide typically involves the reaction of tert-butylamine with 2,4-dimethoxybenzaldehyde to form an intermediate Schiff base. This intermediate is then reacted with methylsulfonyl chloride and glycine under controlled conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and the reactions are typically carried out at room temperature or under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and pH. The use of automated systems for the addition of reagents and monitoring of reaction progress is common to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
N-tert-butyl-N~2~-(2,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), bases (e.g., sodium hydroxide, potassium carbonate), and acids (e.g., hydrochloric acid, sulfuric acid). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and specific pH ranges.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can lead to the formation of various substituted glycinamides.
Wissenschaftliche Forschungsanwendungen
N-tert-butyl-N~2~-(2,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide has several scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: In studies of enzyme inhibition and protein-ligand interactions.
Medicine: Potential use as a drug candidate for treating various diseases, including cancer and neurological disorders.
Industry: Applications in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-tert-butyl-N~2~-(2,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The pathways involved in its action depend on the specific biological context and target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-tert-butyl-N~2~-(2,4-dimethoxyphenyl)glycinamide: Lacks the methylsulfonyl group, which may affect its reactivity and biological activity.
N-tert-butyl-N~2~-(methylsulfonyl)glycinamide: Lacks the 2,4-dimethoxyphenyl group, which may influence its chemical properties and applications.
N-tert-butylglycinamide: A simpler structure that may serve as a building block for more complex derivatives.
Uniqueness
N-tert-butyl-N~2~-(2,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide is unique due to the presence of both the 2,4-dimethoxyphenyl and methylsulfonyl groups, which confer specific chemical and biological properties. These functional groups may enhance its solubility, stability, and interaction with biological targets, making it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
491843-19-7 |
|---|---|
Molekularformel |
C15H24N2O5S |
Molekulargewicht |
344.4 g/mol |
IUPAC-Name |
N-tert-butyl-2-(2,4-dimethoxy-N-methylsulfonylanilino)acetamide |
InChI |
InChI=1S/C15H24N2O5S/c1-15(2,3)16-14(18)10-17(23(6,19)20)12-8-7-11(21-4)9-13(12)22-5/h7-9H,10H2,1-6H3,(H,16,18) |
InChI-Schlüssel |
FLIAMKDZMPVLDR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)NC(=O)CN(C1=C(C=C(C=C1)OC)OC)S(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[[6-Amino-2-(3,4-dimethylanilino)-5-nitropyrimidin-4-yl]amino]ethanol](/img/structure/B14156870.png)
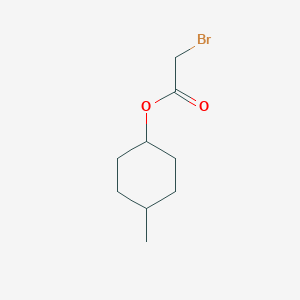
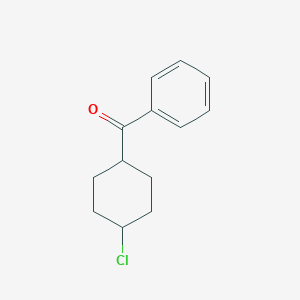
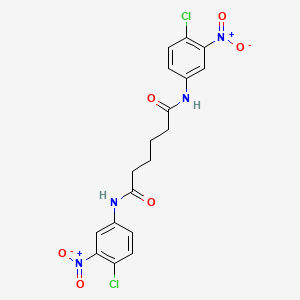


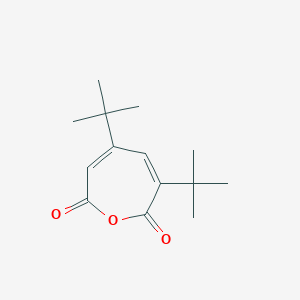
![N-[(4,6-dimethylpyrimidin-2-yl)carbamothioyl]-2-fluorobenzamide](/img/structure/B14156924.png)

![Silane, trimethyl[(4-methylphenyl)methyl]-](/img/structure/B14156950.png)
![5-[4-[Hydroxy(diphenyl)methyl]piperidine-1-carbonyl]pyran-2-one](/img/structure/B14156956.png)
![1,5-Dihydropyrrolo[3,2-d]pyrimidine-4-thione](/img/structure/B14156959.png)
